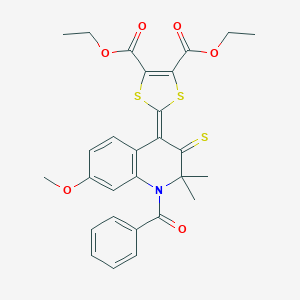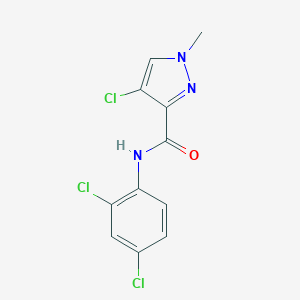
4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic chemical compound with a complex molecular structure. It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. The compound also includes three chlorine atoms and a carboxamide group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 2,4-dichloroaniline with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as sodium hydride The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,4-dichlorophenyl)nicotinamide
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
- 4-chloro-N-(2,4-dichlorophenyl)butyramide
Comparison
Compared to these similar compounds, 4-CHLORO-N~3~-(2,4-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the pyrazole ring and the specific arrangement of chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8Cl3N3O |
|---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8Cl3N3O/c1-17-5-8(14)10(16-17)11(18)15-9-3-2-6(12)4-7(9)13/h2-5H,1H3,(H,15,18) |
InChI Key |
XZHBPLBKRIFDSV-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


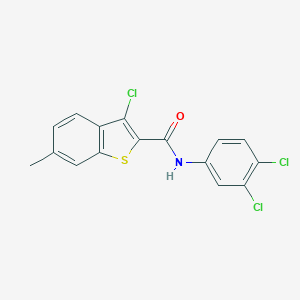
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B333232.png)
![ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333233.png)
![Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333234.png)
![DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B333235.png)
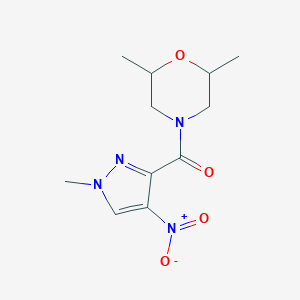
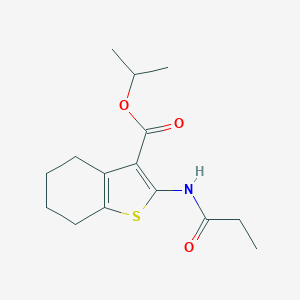
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B333238.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B333242.png)
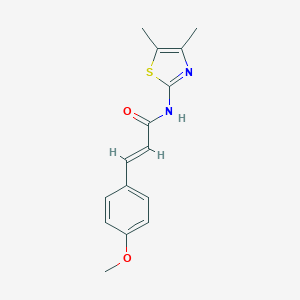
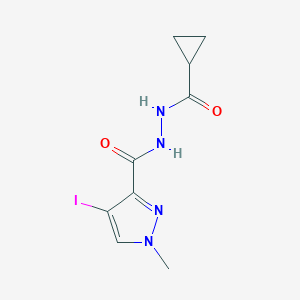
![5-bromo-2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B333248.png)
![propyl 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate](/img/structure/B333249.png)
